molecular formula C15H26Cl2N4O3 B2605277 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride CAS No. 1396882-56-6

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride

Cat. No.: B2605277
CAS No.: 1396882-56-6
M. Wt: 381.3
InChI Key: YELDPGGIWOKRNX-UHFFFAOYSA-N
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Description

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and an isoxazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to form 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.

  • Isoxazole Ring Formation: : The next step involves synthesizing the isoxazole ring. This can be done by reacting 5-methylisoxazole with an appropriate acylating agent to introduce the acetamide group.

  • Coupling Reaction: : The final step is the coupling of the piperazine intermediate with the isoxazole derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Formation of the Dihydrochloride Salt: : The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Bases: Including sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxyethyl group.

    Reduction Products: Amines or alcohols from the isoxazole ring or acetamide group.

    Substitution Products: Various functionalized derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine and isoxazole moieties.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for its possible anti-inflammatory or antimicrobial properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: The compound could modulate signaling pathways by inhibiting key enzymes or binding to receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(3-methylisoxazol-5-yl)acetamide

Uniqueness

  • Structural Features : The presence of the cyclopropyl group and the specific positioning of the hydroxyethyl and isoxazole groups make it unique.
  • Biological Activity : Its specific interactions with biological targets may differ from similar compounds, offering unique therapeutic potentials.

Properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3.2ClH/c1-11-8-14(17-22-11)16-15(21)10-19-6-4-18(5-7-19)9-13(20)12-2-3-12;;/h8,12-13,20H,2-7,9-10H2,1H3,(H,16,17,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELDPGGIWOKRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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